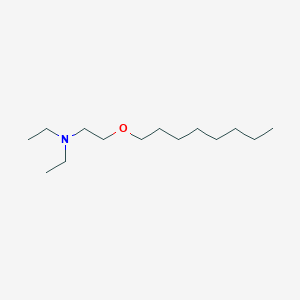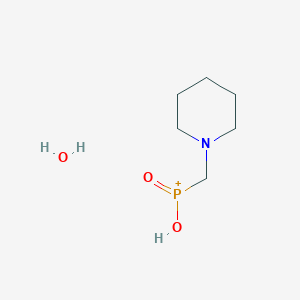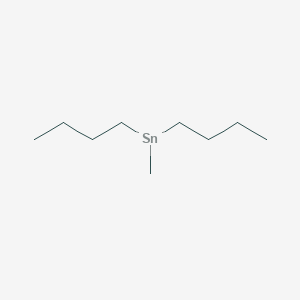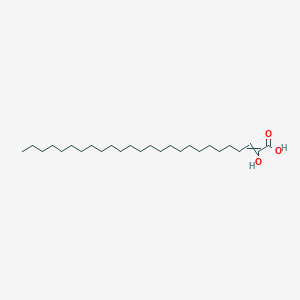
2-Hydroxyhexacos-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyhexacos-2-enoic acid is a long-chain fatty acid with a hydroxyl group and a double bond in its structure It is a member of the carboxylic acid family, which is characterized by the presence of a carboxyl group (-COOH)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyhexacos-2-enoic acid can be achieved through several methods. One common approach involves the use of malonic ester synthesis, where a di-ester of malonic acid is deprotonated with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide. This is followed by acidic hydrolysis and decarboxylation to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow processes to ensure high yield and purity. The use of protective groups and catalysts can also enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxyhexacos-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated fatty acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert the hydroxyl group into a chloro group, which can then undergo further substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxyhexacos-2-enoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and as a component of lipid membranes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Hydroxyhexacos-2-enoic acid involves its interaction with various molecular targets and pathways. The hydroxyl group and double bond in its structure allow it to participate in hydrogen bonding and hydrophobic interactions, which can influence its biological activity. It may interact with enzymes and receptors, modulating their function and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxyhexacos-2-enoic acid can be compared with other long-chain fatty acids such as:
2-Hydroxyhexadecanoic acid: Similar structure but with a shorter carbon chain.
2-Hydroxyhexacosanoic acid: Lacks the double bond present in this compound.
2-Hydroxy-3-hexadecenoic acid: Has a hydroxyl group and double bond at different positions.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
136234-77-0 |
|---|---|
Molekularformel |
C26H50O3 |
Molekulargewicht |
410.7 g/mol |
IUPAC-Name |
2-hydroxyhexacos-2-enoic acid |
InChI |
InChI=1S/C26H50O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(27)26(28)29/h24,27H,2-23H2,1H3,(H,28,29) |
InChI-Schlüssel |
AQWHIMNSMQYHNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC=C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


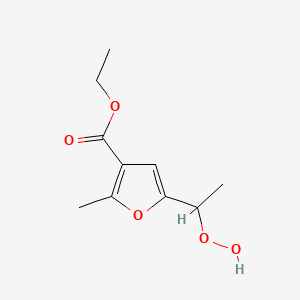

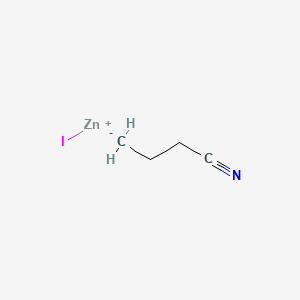

![Guanidine, N'-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N''-nitro-](/img/structure/B14282032.png)

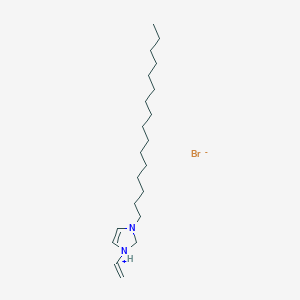
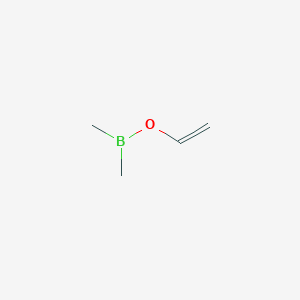
![Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14282050.png)
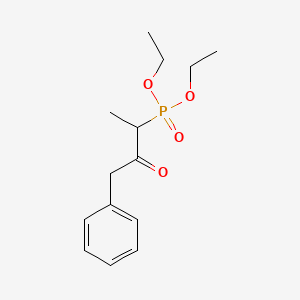
![D-Valine, N-[(dodecyloxy)carbonyl]-](/img/structure/B14282062.png)
